丁卡因硫酸盐

描述

丁卡因硫酸盐是一种白色结晶酯类化合物,主要用作局部麻醉剂。 该药首次上市于1920年,由于其在麻醉局部区域方面的有效性,此后在各种医疗应用中得到应用 。该化合物以其阻断神经冲动的能力而闻名,能够暂时缓解疼痛。

科学研究应用

丁卡因硫酸盐在科学研究中具有广泛的应用:

化学: 它用于研究酯化和还原反应。

生物学: 研究人员用它来了解神经冲动阻断机制。

医学: 它被广泛用作各种医疗程序中的局部麻醉剂,包括牙科和轻微手术.

工业: 丁卡因硫酸盐用于制药行业生产麻醉剂配方.

作用机制

丁卡因硫酸盐通过阻断神经膜上的钠离子通道发挥作用。 这种作用阻止了神经冲动的产生和传导,导致目标区域暂时失去感觉 。该化合物专门针对感觉疼痛的神经纤维,使其成为局部麻醉的有效选择。

类似化合物:

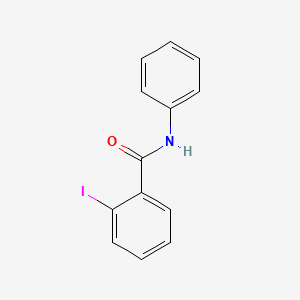

普鲁卡因: 另一种具有类似作用机制但化学结构不同的局部麻醉剂。

利多卡因: 以其与丁卡因相比起效快和作用时间更长而闻名。

布比卡因: 提供更长的麻醉时间,但具有较高的心脏毒性风险。

丁卡因硫酸盐的独特之处: 丁卡因硫酸盐因其独特的酯结构而独一无二,该结构在疗效和安全性之间取得了平衡。 它能够选择性地阻断神经冲动,而不会产生明显的全身性作用,使其成为某些医疗应用的最佳选择 .

准备方法

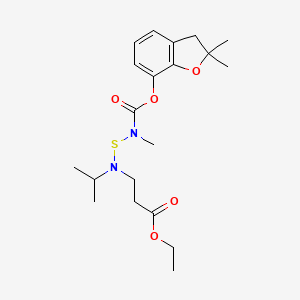

合成路线和反应条件: 丁卡因硫酸盐的合成涉及几个步骤:

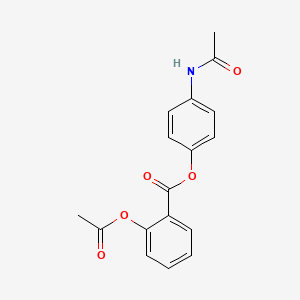

共轭加成: 将金属钠加入烯丙醇和二丁胺的混合物中,生成3-二丁基氨基-1-丙醇。

酯化: 然后用对硝基苯甲酰氯酯化该中间体,生成酯。

还原: 最后一步是将硝基还原以生成丁卡因.

工业生产方法: 丁卡因硫酸盐的工业生产遵循类似的合成路线,但规模更大,确保高纯度和高产率。该过程涉及严格的反应条件和纯化步骤以满足药物标准。

化学反应分析

反应类型: 丁卡因硫酸盐会发生各种化学反应,包括:

还原: 其前体中的硝基可以在合成过程中还原为胺基.

取代: 酯化涉及用酯基取代羟基.

常用试剂和条件:

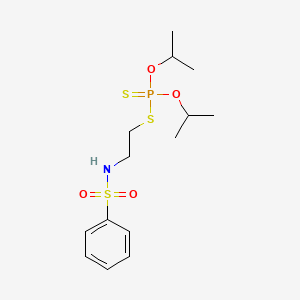

氧化: 氯苯磺酰胺钠、高氯酸、温度为303 K.

还原: 金属钠、烯丙醇、二丁胺.

酯化: 对硝基苯甲酰氯.

主要产物:

氧化: 氧化反应主要生成丁卡因硫酸盐的氧化衍生物.

还原: 还原过程导致从其硝基前体生成丁卡因.

取代: 酯化反应生成丁卡因酯.

相似化合物的比较

Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

Lidocaine: Known for its rapid onset and longer duration of action compared to butacaine.

Bupivacaine: Offers a longer duration of anesthesia but has a higher risk of cardiotoxicity.

Uniqueness of Butacaine Sulfate: Butacaine sulfate is unique due to its specific ester structure, which provides a balance between efficacy and safety. Its ability to selectively block nerve impulses without significant systemic effects makes it a preferred choice for certain medical applications .

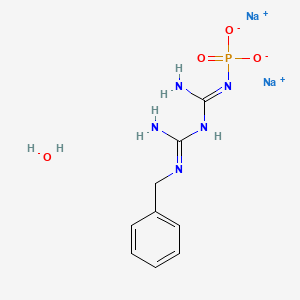

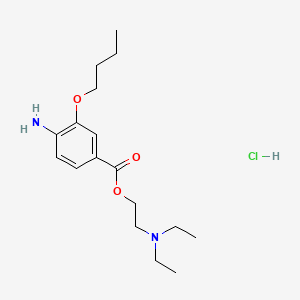

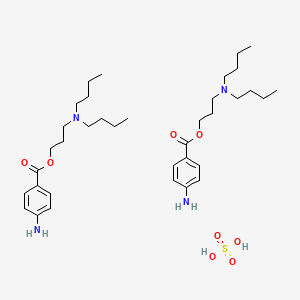

属性

CAS 编号 |

149-15-5 |

|---|---|

分子式 |

C18H32N2O6S |

分子量 |

404.5 g/mol |

IUPAC 名称 |

3-(dibutylamino)propyl 4-aminobenzoate;sulfuric acid |

InChI |

InChI=1S/C18H30N2O2.H2O4S/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16;1-5(2,3)4/h8-11H,3-7,12-15,19H2,1-2H3;(H2,1,2,3,4) |

InChI 键 |

REAJXHWQEFYUCV-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N.CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)O |

规范 SMILES |

CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)O |

外观 |

Solid powder |

Key on ui other cas no. |

149-15-5 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

3-(dibutylamino)propyl 4-aminobenzoate butacaine butacaine sulfate Butaprobenz butocain |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

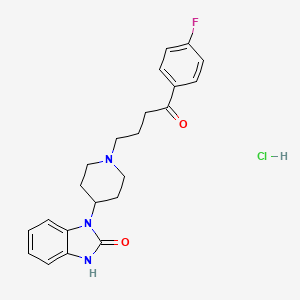

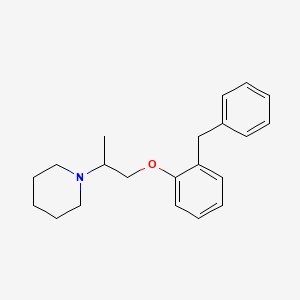

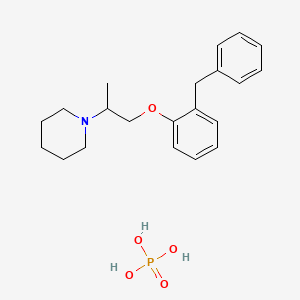

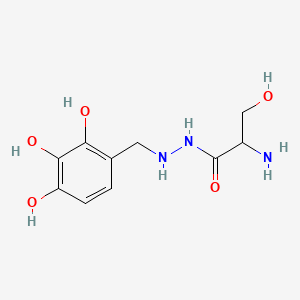

Feasible Synthetic Routes

Q1: How does butacaine sulfate exert its effects?

A: Butacaine sulfate is a local anesthetic that primarily acts by blocking voltage-gated sodium channels [, ]. This prevents the transmission of nerve impulses, leading to a loss of sensation in the targeted area. While widely used historically, especially for spinal anesthesia [, , ], concerns about its potential effects on corneal epithelium regeneration have been raised [].

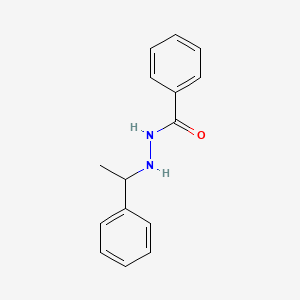

Q2: What is the stoichiometry of the reaction between butacaine sulfate and sodium N-chlorobenzenesulfonamide (chloramine-B)? What are the identified products?

A: The stoichiometry of the reaction between butacaine sulfate and chloramine-B in acidic medium has been determined to be 1:2 [, ]. While the specific oxidation products are not explicitly mentioned in the provided abstracts, spectral analysis was employed to identify them [, , ].

Q3: How does the reaction rate between butacaine sulfate and chloramine-B vary with the reaction conditions?

A: The reaction demonstrates first-order kinetics with respect to both chloramine-B and butacaine sulfate concentrations [, , ]. It exhibits fractional-order dependence on acid concentration [, ] but is independent of chloramine-B concentration []. Interestingly, decreasing the dielectric constant of the reaction medium by adding methanol leads to an increase in the reaction rate [, ].

Q4: What is known about the mechanism of oxidation of butacaine sulfate by chloramine-B?

A: Studies suggest the oxidation follows a complex mechanism involving the formation of an intermediate complex between the reactants [, , ]. This complex subsequently decomposes in a rate-determining step to yield the final products. The proposed mechanism aligns with the observed kinetic data and the derived rate law [, , ].

Q5: Are there any specific analytical techniques mentioned for the characterization or quantification of butacaine sulfate?

A: While the abstracts don't specify the exact analytical techniques used, they mention employing spectral analysis for the identification of oxidation products resulting from the reaction of butacaine sulfate with chloramine-B [, , ]. Additionally, microscopic identification methods have been explored for differentiating butacaine sulfate from procaine hydrochloride [].

Q6: What are the documented concerns regarding the use of butacaine sulfate in clinical settings?

A: Clinical observations have suggested that butacaine sulfate might hinder the regeneration of corneal epithelium []. Early research by Fuchs in 1902 advised against the use of cocaine for corneal abrasions due to concerns about epithelial regeneration []. While some sources propose that certain concentrations of butacaine sulfate might be less damaging to the epithelium [], experimental evidence to support these claims is lacking.

Q7: Are there any known alternatives to butacaine sulfate, and how do they compare?

A: The provided research papers primarily focus on the chemical kinetics and reaction mechanisms of butacaine sulfate with chloramine-B [, , ]. They do not delve into comparing alternative local anesthetics or their respective efficacies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。